Macedonoside A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Macedonoside A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the stolons of Glycyrrhiza lepidota using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography, to purify this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Macedonoside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: Reduction reactions can alter the glycosidic bonds in the compound.
Substitution: Substitution reactions can introduce new functional groups into the saponin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized saponins, while reduction can yield reduced saponins with altered glycosidic bonds .
Scientific Research Applications
Macedonoside A has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of saponins and their chemical properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
Medicine: Explored for its therapeutic potential in treating various diseases, such as liver disorders and cancer.
Industry: Utilized in the development of natural products and supplements due to its bioactive properties
Mechanism of Action
Macedonoside A is structurally similar to other saponins, such as glycyrrhizin and licorice-saponin H2. it is unique due to its specific glycosidic bonds and functional groups, which contribute to its distinct biological activities .
Comparison with Similar Compounds
- Glycyrrhizin
- Licorice-saponin H2
- Macedonoside C
- 22β-acetyl-uralsaponin C
- Uralsaponin F
Macedonoside A stands out for its unique structure and diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
256441-31-3 |
---|---|
Molecular Formula |
C42H62O17 |
Molecular Weight |
838.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,10R,11S,12aR,14aR,14bS)-11-carboxy-10-hydroxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O17/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-40(5,36(54)55)21(44)16-38(18,3)12-13-41(17,42)6)39(20,4)10-9-22(37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h14,18,20-31,34-35,44-49H,8-13,15-16H2,1-7H3,(H,50,51)(H,52,53)(H,54,55)/t18-,20-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38-,39-,40-,41+,42+/m0/s1 |
InChI Key |
YMGDWMUJTLAHDV-XQBNMYAKSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)[C@@H]1C[C@]([C@@H](C2)O)(C)C(=O)O)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(C(C7)O)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
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